4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid
Overview
Description
“4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid” is a chemical compound . It contains a total of 35 atoms; 15 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 6 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using the structure data file available for download . It can be imported to most of the chemistry software for further analysis .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 301.31 . More detailed physical and chemical properties may be obtained from specialized databases or experimental studies.Scientific Research Applications
Diuretic Screening
- Aminobenzioc Acid Diuretics: Research on various methylsulfonylbenzoic acids, including compounds related to 4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid, showed their potential as diuretics. The study found that these compounds generally have a decreased potency compared to their sulfamoyl counterparts (Feit & Nielsen, 1976).
Antimicrobial Activity
- N-Substituted-β-Amino Acid Derivatives: A study synthesized derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acids, which exhibited good antimicrobial activity against various bacteria and fungi (Mickevičienė et al., 2015).
- 1,3-Benzodioxol-5-Carboxylic Acid Derivatives: Research involving derivatives of 1,3-benzodioxol-5-carboxylic acid, closely related to the chemical , revealed antibacterial activity. One of the synthesized compounds showed moderate activity against various bacterial strains (Siddiqa et al., 2014).
Cancer Treatment
- Multidrug-Resistant Agents: A methylsulfonyl derivative of nordihydroguaiaretic acid, similar in structure to this compound, was found to inhibit MDR1 gene expression and suppress drug-resistant cancer cells. This suggests its potential as an adjuvant in cancer treatment (Huang et al., 2015).
Polymeric Applications
- Poly Vinyl Alcohol/Acrylic Acid Hydrogels: The study explored the modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, demonstrating potential applications in medical fields due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Class III Antiarrhythmic Activity
- 4-[(Methylsulfonyl)amino]benzamides and Sulfonamides: Related compounds to this compound showed potent Class III antiarrhythmic activity, with potential therapeutic applications in treating ventricular fibrillation (Ellingboe et al., 1992).
Properties
IUPAC Name |
4-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-20(16,17)13(6-2-3-12(14)15)9-4-5-10-11(7-9)19-8-18-10/h4-5,7H,2-3,6,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCMWBDHDMBUNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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